![molecular formula C11H13NO2 B12626845 (5R)-5-[Amino(phenyl)methyl]oxolan-2-one CAS No. 919770-45-9](/img/structure/B12626845.png)
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an amino(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one typically involves the reaction of oxolane derivatives with amino(phenyl)methyl reagents under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding sites. Pathways involved include enzyme inhibition or activation, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-[Amino(phenyl)methyl]oxolan-2-one: The enantiomer of the compound with different stereochemistry.
(5R)-5-[Amino(phenyl)methyl]pyrrolidin-2-one: A similar compound with a pyrrolidine ring instead of an oxolane ring.
Uniqueness
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination provides distinct reactivity and binding properties, making it valuable in various applications.
Properties
CAS No. |
919770-45-9 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5R)-5-[(S)-amino(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H13NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-5,9,11H,6-7,12H2/t9-,11+/m1/s1 |
InChI Key |
MEZZKWWDCSYWFM-KOLCDFICSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(=O)OC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
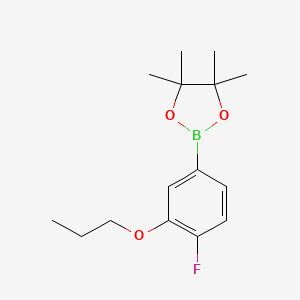
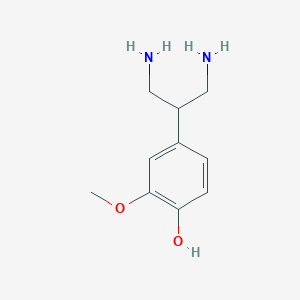
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
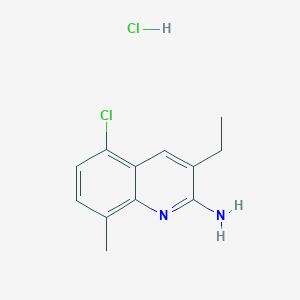

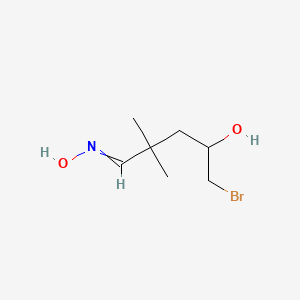
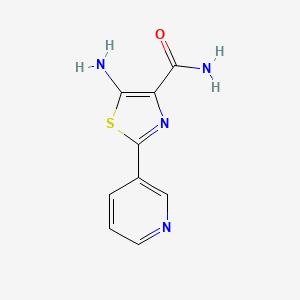

![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)

